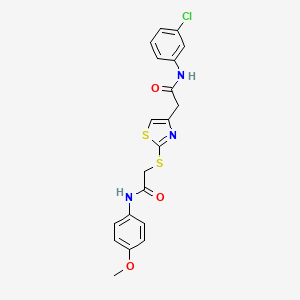
N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S2 and its molecular weight is 447.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article delves into the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN3O2S, with a molecular weight of approximately 391.89 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer research.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and thiadiazole moieties. For instance, derivatives that incorporate these structures have shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and oxidative stress. Research indicates that compounds with similar structural features can lead to significant reductions in cell viability in various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
- Case Study Findings : In a comparative study, compounds related to thiazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 5.36 µg/mL against MCF-7 cells, indicating potent antiproliferative effects . The presence of electron-withdrawing groups like chlorine has been shown to enhance biological activity significantly.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound reveals that modifications to the thiazole ring and substituents on the phenyl groups can significantly impact biological efficacy.
| Compound Modification | Observed Activity (IC50 µg/mL) | Notes |
|---|---|---|
| Thiazole ring presence | 1.61 - 5.36 | Essential for cytotoxic activity |
| Chlorine substitution | Improved potency | Enhances interaction with biological targets |
| Methoxy group at position 4 | Increased solubility | Affects bioavailability |
Research Findings
Recent studies have focused on synthesizing and evaluating new derivatives based on this compound's structure:
- Synthesis and Evaluation : A study synthesized several thiazole-based compounds and evaluated their anticancer properties using MTT assays. Compounds with similar structural motifs to this compound showed IC50 values as low as 3.21 µg/mL against HepG2 cells .
- In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could inhibit tumor growth in xenograft models, further supporting their potential as therapeutic agents .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c1-27-17-7-5-14(6-8-17)22-19(26)12-29-20-24-16(11-28-20)10-18(25)23-15-4-2-3-13(21)9-15/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXYPZAGHMYHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














